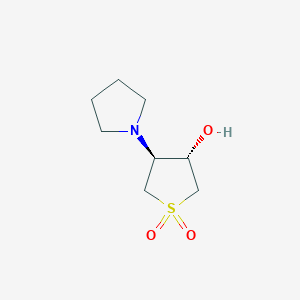

![molecular formula C14H11F3N6 B2915586 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline CAS No. 860787-47-9](/img/structure/B2915586.png)

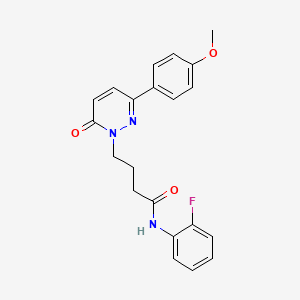

3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline

Übersicht

Beschreibung

The compound “3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

- The synthesis and tautomeric structure of related pyrimidinones have been explored, highlighting the preparation and spectral data analysis which suggests their predominant existence in the hydrazone tautomeric form (Shawali & Farghaly, 2004).

- Another study focused on the synthesis, characterization, and electroluminescent properties of compounds based on indazole, pyrazole, and triazole/triphenylamine, using donor-acceptor structures to study their thermal, photophysical, electrochemical properties, and applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

- Research into the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY) has shown the potential of these compounds in creating substances with high wavelength absorption and fluorescence, demonstrating the versatility of pyrimidinyl and aniline derivatives in synthesizing fluorescent materials (Goud, Tutar, & Biellmann, 2006).

Applications in Materials Science

- The investigation into highly luminescent tetradentate bis-cyclometalated platinum complexes, involving N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, offers insights into their design, synthesis, and application in electroluminescent devices. This study underscores the relevance of such compounds in developing materials for optoelectronic applications (Vezzu et al., 2010).

Chemical Reactions and Mechanisms

- A domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol- 5-ol with heterocyclic CH acids has been documented. This research shows the formal cleavage of the substrate and formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives, providing insight into novel synthetic pathways and reaction mechanisms (Erkin & Ramsh, 2014).

Zukünftige Richtungen

The trifluoromethyl group is often used in pharmaceuticals and drugs, and research in this area is ongoing . Future directions could include the development of new synthesis methods, the exploration of new applications in pharmaceuticals and other fields, and further studies on the properties and reactivity of trifluoromethyl-containing compounds .

Wirkmechanismus

Target of Action

The primary target of this compound is the D1 protein of Photosystem II . The D1 protein plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound interacts with the D1 protein in a unique way. It binds to the same niche at the D1 protein as atrazine, but uses amino acid residues different from those involved with atrazine binding . This unique interaction allows the compound to inhibit the function of the D1 protein, thereby affecting the photosynthetic electron transport chain .

Biochemical Pathways

The compound’s interaction with the D1 protein affects the photosynthetic electron transport chain. This chain is a series of electron transporters embedded in the thylakoid membrane of the chloroplasts. It is an essential part of photosynthesis, as it is responsible for converting light energy into chemical energy. By inhibiting the D1 protein, the compound disrupts this process, leading to downstream effects on the plant’s energy production .

Pharmacokinetics

It is known that the compound is a potent and highly selective inhibitor of glucose transporter glut1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests that the compound may have good bioavailability and can effectively reach its target in the body.

Result of Action

The result of the compound’s action is the inhibition of the photosynthetic electron transport chain due to its interaction with the D1 protein . This leads to a decrease in the plant’s ability to convert light energy into chemical energy, which can have significant effects on the plant’s growth and development .

Eigenschaften

IUPAC Name |

3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N6/c1-8-5-12(14(15,16)17)20-13(19-8)23-7-11(21-22-23)9-3-2-4-10(18)6-9/h2-7H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAGHLWRXIVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326593 | |

| Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860787-47-9 | |

| Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2915506.png)

![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915520.png)